Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate
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Overview
Description
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate typically involves the reaction of dibenzofuran with 2,5-dimethoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzofuran ring.
Scientific Research Applications
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the sulfonate and methoxy groups.
Benzofuran: A simpler structure with only a benzene and furan ring.
Dibenzodioxin: Contains two oxygen atoms in the furan ring, making it structurally similar but with different chemical properties.
Uniqueness
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate is unique due to the presence of both the dibenzofuran and 2,5-dimethoxybenzenesulfonate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6S/c1-23-13-7-10-19(24-2)20(12-13)27(21,22)26-14-8-9-18-16(11-14)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSOURIMPOXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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